Boc-L-beta-Homoasparagine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-L-beta-Homoasparagine typically involves the protection of the amino group of L-beta-Homoasparagine using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
- Dissolve L-beta-Homoasparagine in dichloromethane.
- Add triethylamine to the solution.
- Slowly add Boc-Cl to the mixture while maintaining the temperature below 0°C.
- Stir the reaction mixture for several hours at room temperature.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Boc-L-beta-Homoasparagine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield L-beta-Homoasparagine.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like N-methylmorpholine.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Deprotection: L-beta-Homoasparagine.
Coupling: Peptides containing L-beta-Homoasparagine residues.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Boc-L-beta-Homoasparagine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where the Boc group protects the amino function during the coupling reactions.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds and peptide-based drugs.
Biological Studies: Researchers use it to study the structure and function of proteins and enzymes that contain L-beta-Homoasparagine residues.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-L-beta-Homoasparagine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group prevents unwanted reactions at the amino function, allowing selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Boc-L-asparagine: Similar to Boc-L-beta-Homoasparagine but with a different side chain structure.
Boc-L-glutamine: Another Boc-protected amino acid with a similar protecting group but different side chain.
Boc-L-lysine: Contains a Boc-protected amino group but with a longer side chain.
Uniqueness
This compound is unique due to its specific side chain structure, which imparts distinct chemical and biological properties. Its use in peptide synthesis allows for the incorporation of L-beta-Homoasparagine residues into peptides and proteins, enabling the study of their role in biological systems .
Properties
IUPAC Name |
(3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(4-7(11)13)5-8(14)15/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNRBHPDQJCDLT-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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